Cas no 1314006-43-3 (KAT modulator-1)

KAT modulator-1 化学的及び物理的性質
名前と識別子
-
- HY-153768
- CS-0850469
- KAT modulator-1
- CHEMBL1797710
- 1314006-43-3
-
- インチ: 1S/C20H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(18(2)21)19(3)22/h17H,4-16H2,1-3H3
- InChIKey: IHNCRYVYEGKPQM-UHFFFAOYSA-N
- ほほえんだ: O=C(C)/C(/C(C)=O)=C/CCCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 308.271530387g/mol
- どういたいしつりょう: 308.271530387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 22
- 回転可能化学結合数: 15
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.6
- トポロジー分子極性表面積: 34.1Ų
KAT modulator-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-153768-5mg |
KAT modulator-1 |
1314006-43-3 | ≥98.0% | 5mg |
¥1580 | 2024-07-23 | |
MedChemExpress | HY-153768-25mg |
KAT modulator-1 |
1314006-43-3 | ≥98.0% | 25mg |
¥5060 | 2024-07-23 | |
Ambeed | A2417369-1mg |
KAT modulator-1 |
1314006-43-3 | 98% | 1mg |
$70.0 | 2024-07-17 | |
Ambeed | A2417369-5mg |
KAT modulator-1 |
1314006-43-3 | 98% | 5mg |
$158.0 | 2024-07-17 | |
Ambeed | A2417369-25mg |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 25mg |
$104.0 | 2025-03-01 | |
Ambeed | A2417369-50mg |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 50mg |
$176.0 | 2025-03-01 | |
Ambeed | A2417369-100mg |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 100mg |
$298.0 | 2025-03-01 | |
Ambeed | A2417369-1g |
3-Pentadecylidenepentane-2,4-dione |
1314006-43-3 | 97% | 1g |
$1365.0 | 2025-03-01 | |
MedChemExpress | HY-153768-10mg |
KAT modulator-1 |
1314006-43-3 | ≥98.0% | 10mg |
¥2530 | 2024-07-23 | |
MedChemExpress | HY-153768-1mg |
KAT modulator-1 |
1314006-43-3 | ≥98.0% | 1mg |
¥700 | 2024-07-23 |
KAT modulator-1 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
KAT modulator-1に関する追加情報
KAT Modulator-1 (CAS No. 1314006-43-3): A Promising Compound in the Field of Neuropharmacology
KAT Modulator-1 (CAS No. 1314006-43-3) is a novel compound that has garnered significant attention in the field of neuropharmacology due to its unique properties and potential therapeutic applications. This compound, also known as a KAT (Kynurenine Aminotransferase) modulator, has shown promise in modulating the kynurenine pathway, which is involved in various neurological and psychiatric disorders.
The kynurenine pathway is a critical metabolic pathway that converts tryptophan into several metabolites, including kynurenic acid (KYNA) and quinolinic acid (QUIN). These metabolites have been implicated in a range of conditions, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. KAT Modulator-1 specifically targets the Kynurenine Aminotransferase enzymes, which are responsible for the conversion of kynurenine to KYNA. By modulating these enzymes, KAT Modulator-1 can potentially alter the balance of KYNA and QUIN, thereby influencing the pathophysiology of these disorders.
Recent studies have highlighted the therapeutic potential of KAT Modulator-1. For instance, a study published in the Journal of Neurochemistry demonstrated that KAT Modulator-1 significantly reduced the levels of QUIN and increased KYNA levels in animal models of neurodegenerative diseases. This modulation led to improved cognitive function and reduced neuroinflammation, suggesting that KAT Modulator-1 could be a valuable tool in treating conditions characterized by neuroinflammation and cognitive decline.
In another study published in Molecular Neurobiology, researchers investigated the effects of KAT Modulator-1 on synaptic plasticity and neuronal survival. The results showed that treatment with KAT Modulator-1 enhanced long-term potentiation (LTP) and protected neurons from oxidative stress-induced damage. These findings underscore the potential of KAT Modulator-1 as a neuroprotective agent.
The mechanism of action of KAT Modulator-1 is multifaceted. It not only modulates the kynurenine pathway but also interacts with other signaling pathways involved in neuronal health. For example, it has been shown to activate NMDA receptors, which are crucial for synaptic plasticity and learning. Additionally, KAT Modulator-1 has been found to inhibit microglial activation, reducing neuroinflammatory responses that can contribute to neuronal damage.
Clinical trials are currently underway to further evaluate the safety and efficacy of KAT Modulator-1. Early-phase trials have shown promising results, with participants experiencing improvements in cognitive function and reduced symptoms of neurodegenerative diseases. These trials are essential for determining the optimal dosing regimens and identifying any potential side effects.
In conclusion, KAT Modulator-1 (CAS No. 1314006-43-3) represents a significant advancement in the development of therapeutic agents for neurological disorders. Its ability to modulate the kynurenine pathway and influence multiple aspects of neuronal health makes it a promising candidate for further research and clinical application. As more studies are conducted, it is likely that our understanding of this compound will continue to grow, leading to new insights and potential treatments for a range of neurological conditions.
1314006-43-3 (KAT modulator-1) 関連製品
- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)
- 2228863-62-3(3-(5-bromo-2-fluoropyridin-3-yl)-1-methyl-1H-pyrazol-5-amine)
- 2680695-14-9(benzyl N-(2,4-dichlorophenyl)methyl-N-(1-hydroxybutan-2-yl)carbamate)
- 57964-39-3(4-(1-cyanoethyl)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile)
- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 1803545-14-3(3-Amino-4-cyano-5-(trifluoromethoxy)pyridine-2-sulfonamide)
- 1804262-36-9(1-Bromo-3-(2-(chloromethyl)-6-(trifluoromethylthio)phenyl)propan-2-one)
- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)
